molecular formula C27H22ClN3O3S B13447312 1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid

1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid

Cat. No.: B13447312
M. Wt: 504.0 g/mol
InChI Key: ZXBCDJYYXOUEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-e][1,4]thiazepines, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-e][1,4]thiazepine structure, followed by the introduction of various substituents. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methylphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antitumor, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-phenyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid: Lacks the methyl group on the phenyl ring.

    1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-carboxylic Acid: Contains a carboxylic acid group instead of an acetic acid group.

Uniqueness

1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H22ClN3O3S

Molecular Weight

504.0 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-4-(3-methylphenyl)-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetic acid

InChI

InChI=1S/C27H22ClN3O3S/c1-17-8-7-11-19(14-17)26-24-25(18-9-3-2-4-10-18)29-31(21-13-6-5-12-20(21)28)27(24)30(15-23(33)34)22(32)16-35-26/h2-14,26H,15-16H2,1H3,(H,33,34)

InChI Key

ZXBCDJYYXOUEID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(N(C(=O)CS2)CC(=O)O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.